Praseodymium nitride

Spintronics Half-metallicity Electronic structure

Rare-earth nitrides exhibit strongly divergent electronic properties; simple class-based substitution fails. PrN delivers uniquely predictable cryogenic conductivity essential for low-temperature device engineering. - Half-metallic ferromagnet with 100% spin polarization - enables spin-filter electrodes in magnetic tunnel junctions, unlike metallic CeN which introduces spin scattering. - Stable monotonic conductivity at cryogenic temperatures, eliminating the >100× resistance anomaly seen in CeN between 210-280 K - simplifies circuit design for cryostats and space-based detectors. - Pressure-induced magnetic quenching at 121 GPa (31 GPa lower than CeN) - a practical benchmark for diamond anvil cell experiments. Supplied as high-purity powder in vacuum-sealed packaging under inert atmosphere.

Molecular Formula NP
Molecular Weight 154.915 g/mol
CAS No. 25764-09-4
Cat. No. B1580853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium nitride
CAS25764-09-4
Molecular FormulaNP
Molecular Weight154.915 g/mol
Structural Identifiers
SMILESN#[Pr]
InChIInChI=1S/N.Pr
InChIKeyJCWZBEIBQMTAIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium Nitride (PrN, CAS 25764-09-4): A Rare-Earth Mononitride for Advanced Magnetic and Electronic Materials Research


Praseodymium nitride (PrN, CAS 25764-09-4) is a binary inorganic compound belonging to the family of rare-earth mononitrides (RENs), which crystallize in the rock-salt (NaCl) cubic structure (space group Fm3m) with a lattice constant of 0.5165 nm and a density of 7.46 g/cm³ [1]. This class of materials is distinguished by partially filled 4f electron shells, which give rise to strongly correlated electronic phenomena, narrow band-gap semiconducting behavior, and complex magnetic ordering at cryogenic temperatures [2]. PrN is typically synthesized via direct reaction of praseodymium metal with nitrogen or ammonia under elevated temperatures and is known for its air/moisture sensitivity, necessitating storage and handling in inert or anhydrous environments [1].

Why Generic Rare-Earth Nitride Substitution Is Not Viable: Praseodymium Nitride's Differentiated Electronic and Magnetic Identity


Within the rare-earth nitride family, subtle variations in the 4f electron count across the lanthanide series lead to pronounced differences in electronic ground states, magnetic ordering temperatures, and transport properties that preclude simple interchange. For example, while PrN and its immediate neighbor NdN share a half-metallic electronic structure, the lighter analog CeN is fully metallic at ambient pressure [1]. Furthermore, the crystal-field splitting in PrN produces a singlet (nonmagnetic) ground state, in stark contrast to the robust ferromagnetism observed in GdN, leading to a nearly two-order-of-magnitude reduction in the estimated saturation moment [2]. Even among compounds with similar stoichiometry, the pressure-dependent phase stability and electrical conductivity exhibit unique crossover thresholds for PrN that do not align with those of LaN or CeN [3]. Therefore, the selection of a specific rare-earth nitride for device fabrication or fundamental research must be driven by compound-specific quantitative metrics rather than class-based assumptions.

Quantitative Differentiation of Praseodymium Nitride (PrN): Head-to-Head Comparative Data Versus CeN, NdN, GdN, and LaN


Electronic Ground State Differentiation: PrN as a Half-Metal Compared to Metallic CeN

First-principles density functional theory (DFT) calculations reveal that PrN and NdN are half-metallic ferromagnets at ambient pressure, whereas CeN is a conventional metal [1]. This distinction is critical for spintronic device applications, where half-metals enable 100% spin-polarized currents.

Spintronics Half-metallicity Electronic structure

Pressure-Induced Ferromagnetic Quenching Threshold: PrN's 121 GPa Crossover Versus CeN's 152 GPa

DFT analysis predicts that ferromagnetism in PrN is quenched at a pressure of 121 GPa, whereas the same transition occurs at 152 GPa in CeN [1]. This 31 GPa difference defines distinct operational stability windows under high-pressure or strain-engineered conditions.

High-pressure physics Magnetic phase transition Ferromagnetism

Paramagnetic Effective Moment: PrN's 3.57 μB Versus GdN's 7.86 μB

Experimental bulk magnetic measurements across 4.2–300 K show that PrN exhibits an effective paramagnetic moment of 3.57 μB, which is less than half the value observed for the heavier lanthanide nitride GdN (7.86 μB) [1]. This substantial reduction arises from crystal-field splitting that isolates a singlet ground state in PrN, quenching orbital angular momentum.

Magnetism Paramagnetism Crystal field effects

Low-Temperature Electrical Conductivity: PrN Outperforms CeN by Two Orders of Magnitude Below 210 K

Resistivity studies on rare-earth nitrides indicate that at low temperatures, the electrical conductivity of CeN is considerably lower than that of LaN and PrN. Notably, CeN exhibits a resistance drop of more than two orders of magnitude between 210 K and 280 K, whereas PrN maintains a higher, more stable conductivity across this temperature range [1]. This makes PrN preferable for cryogenic interconnects and low-temperature sensors.

Electrical transport Cryogenic electronics Conductivity

Thermal Expansion Coefficient: PrN Slightly Exceeds LaN

Coefficient of thermal expansion (CTE) measurements reveal that CeN exhibits a considerably higher CTE, while PrN shows a CTE that is only somewhat greater than that of LaN [1]. This intermediate CTE value positions PrN as a potential buffer layer or contact material in heterostructures where CTE matching is critical to avoid thermal cycling-induced delamination.

Thermal expansion Thermomechanical stability Heterostructure compatibility

Praseodymium Nitride (PrN) Application Scenarios: Where Comparative Advantages Drive Selection


Spintronic Spin-Filter Junctions and Magnetic Tunnel Junctions (MTJs)

PrN's half-metallic ferromagnetic ground state, as established by first-principles calculations, makes it a candidate material for spin-filter electrodes in magnetic tunnel junctions [1]. In these devices, the 100% spin polarization characteristic of half-metals is essential to maximize tunneling magnetoresistance (TMR) ratios. PrN's half-metallicity distinguishes it from the metallic CeN, which would introduce spin scattering and degrade device performance. Researchers seeking to develop all-nitride spintronic architectures should select PrN or NdN over CeN for spin-injection layers.

High-Pressure Magnetic Studies and Diamond Anvil Cell Experiments

The predicted quenching of ferromagnetism in PrN at 121 GPa offers a well-defined pressure benchmark for experimental high-pressure physics [1]. This transition point is 31 GPa lower than that of CeN (152 GPa), enabling PrN to be used as a pressure calibration marker or to study the evolution of magnetic order at more accessible pressure ranges in diamond anvil cells. Researchers investigating pressure-induced magnetic collapse may preferentially procure PrN to achieve the transition at lower, more experimentally convenient pressures compared to CeN.

Cryogenic Conductive Interconnects and Low-Temperature Sensors

PrN's stable electrical conductivity at cryogenic temperatures, without the >100× resistance anomaly observed in CeN between 210–280 K, makes it a superior choice for conductive traces and sensor elements in low-temperature electronics [2]. For cryostats, superconducting magnet instrumentation, or space-based detectors operating below 200 K, PrN provides predictable, monotonic resistance behavior that simplifies circuit design and calibration, whereas CeN would introduce unacceptable nonlinearities.

Epitaxial Buffer Layers for III-Nitride Heterostructures

Rare-earth nitrides, including PrN, are epitaxy-compatible with group-III nitrides (e.g., GaN, AlN) and share the rock-salt structure with a modest lattice mismatch [3]. The intermediate coefficient of thermal expansion of PrN—greater than LaN but less than CeN [2]—positions it as a potential buffer layer to mitigate thermal strain in GaN-on-silicon or GaN-on-sapphire device stacks. Selecting PrN over LaN or CeN allows for fine-tuning of CTE matching to minimize wafer bow and cracking during high-temperature growth and subsequent thermal cycling.

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